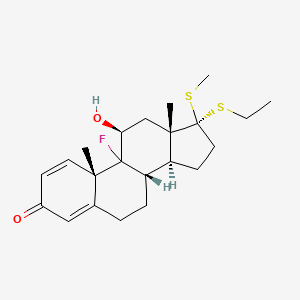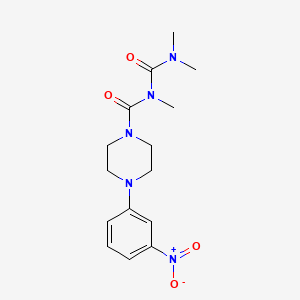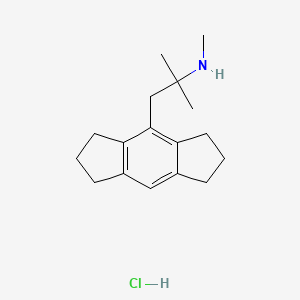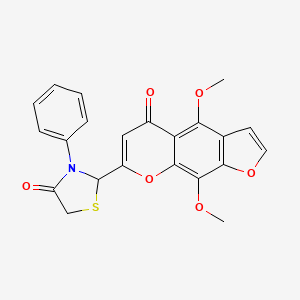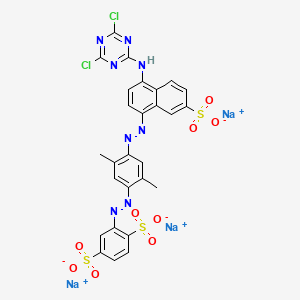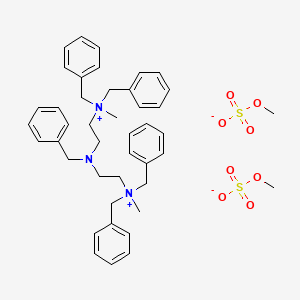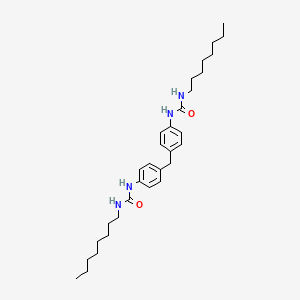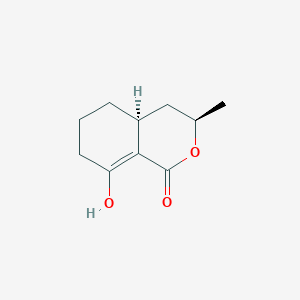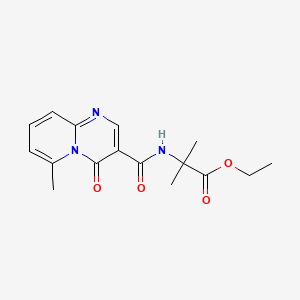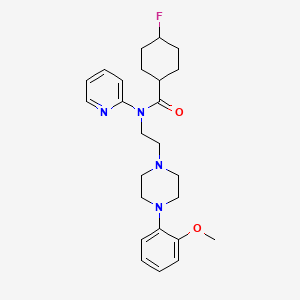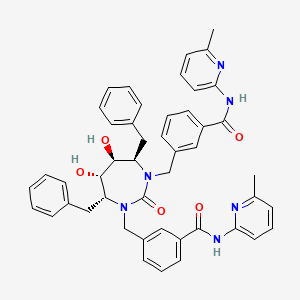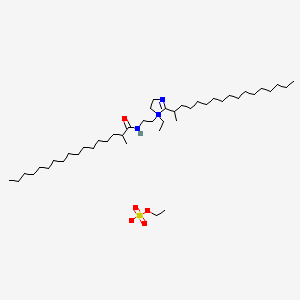
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate is a complex organic compound belonging to the imidazolium family This compound is characterized by its unique structure, which includes a long alkyl chain and an ethyl sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Attachment of Alkyl Chains: The long alkyl chains are introduced through nucleophilic substitution reactions, where the imidazolium core reacts with alkyl halides.
Introduction of the Ethyl Sulfate Group: The final step involves the reaction of the intermediate compound with ethyl sulfate, typically under mild conditions to avoid decomposition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Scientific Research Applications
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving ionic liquids.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt microbial cell membranes, leading to cell lysis. In drug delivery, it forms complexes with drugs, enhancing their solubility and stability.
Comparison with Similar Compounds
1H-Imidazolium, 1-ethyl-3-methyl-: Similar in structure but lacks the long alkyl chains and ethyl sulfate group.
1H-Imidazolium, 1-butyl-3-methyl-: Contains a butyl group instead of the long alkyl chains, resulting in different physical and chemical properties.
Uniqueness: 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate is unique due to its long alkyl chains and ethyl sulfate group, which confer distinct amphiphilic properties. These features make it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
125520-84-5 |
|---|---|
Molecular Formula |
C44H89N3O5S |
Molecular Weight |
772.3 g/mol |
IUPAC Name |
N-[2-(1-ethyl-2-heptadecan-2-yl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]-2-methylheptadecanamide;ethyl sulfate |
InChI |
InChI=1S/C42H83N3O.C2H6O4S/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-39(4)41-43-35-37-45(41,8-3)38-36-44-42(46)40(5)34-32-30-28-26-24-22-20-18-16-14-12-10-7-2;1-2-6-7(3,4)5/h39-40H,6-38H2,1-5H3;2H2,1H3,(H,3,4,5) |
InChI Key |
KWAPRDMIHXUKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)C1=NCC[N+]1(CC)CCNC(=O)C(C)CCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


